molecular formula C7H2ClF3O B1329886 2,4,6-Trifluorobenzoyl chloride CAS No. 79538-29-7

2,4,6-Trifluorobenzoyl chloride

Cat. No.: B1329886
CAS No.: 79538-29-7
M. Wt: 194.54 g/mol
InChI Key: SIFIJQFBERMWMU-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzoyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorobenzoyl chloride can be synthesized from 2,4,6-trifluorobenzoic acid. The typical method involves the reaction of 2,4,6-trifluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3F3O2+SOCl2C7H2ClF3O+SO2+HClC_7H_3F_3O_2 + SOCl_2 \rightarrow C_7H_2ClF_3O + SO_2 + HCl C7​H3​F3​O2​+SOCl2​→C7​H2​ClF3​O+SO2​+HCl

This reaction requires careful control of temperature and the use of an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4,6-trifluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,4,6-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    2,4,6-Trifluorobenzoic acid: from hydrolysis.

    2,4,6-Trifluorobenzaldehyde: from reduction

Scientific Research Applications

2,4,6-Trifluorobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It is involved in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,4,6-trifluorobenzoyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations where this compound acts as an acylating agent .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoyl chloride
  • 3,4,5-Trifluorobenzoyl chloride
  • Pentafluorobenzoyl chloride

Comparison: 2,4,6-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. Compared to its isomers like 2,4,5-trifluorobenzoyl chloride, it exhibits different reactivity patterns and selectivity in chemical reactions. The presence of fluorine atoms at the 2, 4, and 6 positions enhances its electrophilicity more effectively than other isomers, making it a preferred reagent in certain synthetic applications .

Properties

IUPAC Name

2,4,6-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)6-4(10)1-3(9)2-5(6)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFIJQFBERMWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229760
Record name 2,4,6-Trifluorobenzoyl chloride
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Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79538-29-7
Record name 2,4,6-Trifluorobenzoyl chloride
Source CAS Common Chemistry
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Record name 2,4,6-Trifluorobenzoyl chloride
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Record name 2,4,6-Trifluorobenzoyl chloride
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Record name 2,4,6-trifluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a DCM 200 mL solution of 2,4,6-trifluorobenzoic acid (20 g, 0.11 mol) and DMF (0.5 mL, 6.46 mmol) was added oxalyl chloride (21.6 g, 0.17 mol) dropwise. The reaction mixture was stirred at room temperature for 1 hr and the solvent was removed under reduced pressure to give the title compound as crude product (22 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The present invention relates to a process for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or a salt thereof comprising the step of: reacting (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone or a salt thereof with 2,4,6-trifluorobenzoylchloride in the presence of chlorobenzene to yield 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-ylcarbonyl)-piperidin-2-yl]benzamide hydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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